![molecular formula C12H13NO5S B13364999 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone is a quinolinone derivative with a sulfonyl group attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to the desired biological outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolinone: A structurally related compound with similar biological activities.
3-sulfonylquinolinone: Another sulfonylated quinolinone with distinct chemical properties.
1-methyl-2-quinolinone: A methylated quinolinone with different reactivity and applications.
Uniqueness
4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone is unique due to the presence of both hydroxyl and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO5S |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-hydroxyethylsulfonyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO5S/c1-13-9-5-3-2-4-8(9)10(15)11(12(13)16)19(17,18)7-6-14/h2-5,14-15H,6-7H2,1H3 |
InChI-Schlüssel |
ZLSDIAQOCSFZAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)S(=O)(=O)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
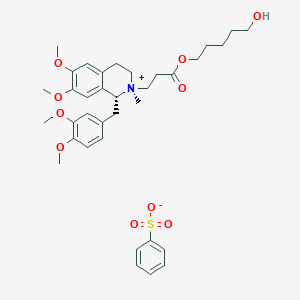
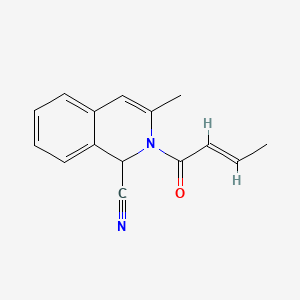
![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
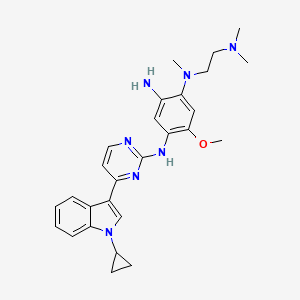
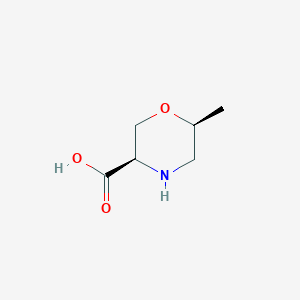
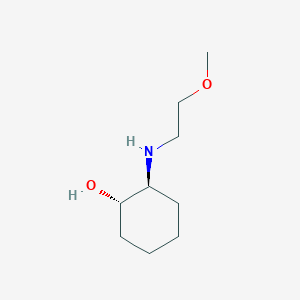
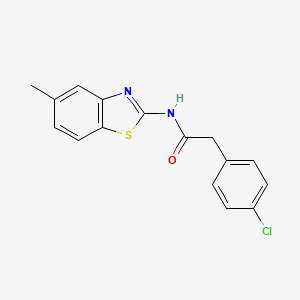

![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
